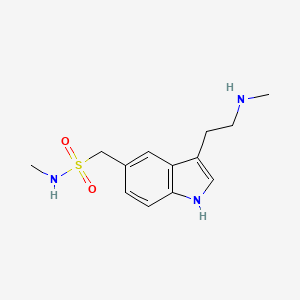

Monodesmethyl sumatriptan

Description

Contextualization as a Primary Biotransformation Product of Sumatriptan (B127528)

Sumatriptan undergoes extensive metabolism in the body, with Monodesmethyl sumatriptan emerging as a notable, albeit secondary, metabolite. The primary metabolic pathway of sumatriptan is oxidation by monoamine oxidase A (MAO-A), leading to an indole (B1671886) acetic acid analogue which is largely inactive. fda.govwikipedia.org However, a separate and important route of biotransformation involves the cytochrome P450 (CYP) enzyme system. wikipedia.org

Recent research has elucidated that specific CYP isoenzymes, namely CYP1A2, CYP2C19, and CYP2D6, are responsible for the N-demethylation of sumatriptan to form this compound. wikipedia.org This process represents a distinct metabolic fate for sumatriptan compared to its MAO-A-mediated degradation. This compound can be further metabolized by CYP1A2 and CYP2D6 to N,N-didesmethyl sumatriptan. wikipedia.org

Table 1: Key Enzymes in the Metabolism of Sumatriptan

| Enzyme Family | Specific Enzyme(s) | Role in Sumatriptan Metabolism | Resulting Metabolite(s) |

| Monoamine Oxidase (MAO) | MAO-A | Primary metabolic pathway | Indole acetic acid analogue |

| Cytochrome P450 (CYP) | CYP1A2, CYP2C19, CYP2D6 | N-demethylation | This compound |

| Cytochrome P450 (CYP) | CYP1A2, CYP2D6 | Further demethylation | N,N-didesmethyl sumatriptan |

Historical Overview of Metabolite Discovery and Characterization Methodologies

Historically, the understanding of sumatriptan metabolism was predominantly focused on the MAO-A pathway. For many years, scientific literature described sumatriptan's biotransformation as being primarily driven by oxidative deamination, with little emphasis on the involvement of CYP enzymes in demethylation. wikipedia.org

The discovery and characterization of this compound are a testament to advancements in analytical techniques. The application of high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has been pivotal. wikipedia.org These sensitive and specific methods have enabled researchers to separate, identify, and quantify various metabolites of sumatriptan, including the previously less-characterized N-desmethyl derivative. wikipedia.org The use of recombinant human CYP enzymes in in vitro studies has further confirmed the specific isoforms responsible for the formation of this compound. wikipedia.org

Rationale for Investigating this compound as an Independent Chemical Entity

The investigation of this compound as a distinct chemical entity is driven by several key factors, primarily related to pharmaceutical quality control and the comprehensive understanding of the parent drug's metabolic profile.

A Pharmaceutical Impurity: this compound is recognized as a process-related impurity in the manufacturing of sumatriptan succinate (B1194679). ontosight.airesearchgate.net Regulatory bodies like the FDA have stringent guidelines concerning the levels of impurities in drug substances. ontosight.ai Therefore, the synthesis, characterization, and quantification of this compound are crucial to ensure the purity, stability, and safety of the final sumatriptan drug product. ontosight.ai

Understanding Metabolic Pathways: A thorough understanding of all metabolic pathways of a drug is fundamental in pharmacology. The identification of the CYP-mediated formation of this compound has revised the previously held understanding of sumatriptan's metabolism. This knowledge is important for predicting potential drug-drug interactions, especially with medications that are inhibitors or inducers of the involved CYP enzymes. wikipedia.org

Table 2: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-methyl-1-[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methanesulfonamide | Toronto Research Chemicals |

| Molecular Formula | C₁₃H₁₉N₃O₂S | Toronto Research Chemicals |

| Molecular Weight | 281.38 g/mol | Toronto Research Chemicals |

| CAS Number | 88919-51-1 | Toronto Research Chemicals |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2S/c1-14-6-5-11-8-16-13-4-3-10(7-12(11)13)9-19(17,18)15-2/h3-4,7-8,14-16H,5-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTVAJYBEHCVJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50237425 | |

| Record name | Monodesmethyl sumatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88919-51-1 | |

| Record name | Monodesmethyl sumatriptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088919511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monodesmethyl sumatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONODESMETHYL SUMATRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6691XA829C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Formation and Enzymatic Biotransformation Pathways of Monodesmethyl Sumatriptan

Elucidation of Enzymes Catalyzing N-Demethylation of Sumatriptan (B127528) to Monodesmethyl Sumatriptan

The conversion of sumatriptan to this compound occurs through N-demethylation, a process catalyzed by specific enzymes.

Role of Cytochrome P450 Isoforms (e.g., CYP1A2, CYP2C19, CYP2D6)

Contrary to earlier beliefs that sumatriptan metabolism was solely dominated by monoamine oxidase A (MAO-A), recent research has highlighted the significant role of cytochrome P450 (CYP) enzymes in its N-demethylation. nih.govresearchgate.netnih.gov In vitro studies using recombinant human CYP enzymes have demonstrated that CYP1A2, CYP2C19, and CYP2D6 are all capable of converting sumatriptan into this compound. nih.govresearchgate.netnih.govmdpi.com

While all three isoforms contribute to this metabolic step, the extent of their involvement can vary. nih.gov It has been shown that in the presence of these CYP enzymes, detectable amounts of the N-desmethyl derivative are formed. nih.gov

Identification of Other Relevant Enzymatic Systems

While CYP enzymes are central to the formation of this compound, the broader metabolic picture of sumatriptan also involves other enzymatic systems. Historically, monoamine oxidase A (MAO-A) was considered the primary enzyme responsible for sumatriptan's metabolism via oxidative deamination. nih.govresearchgate.netnih.govresearchgate.net However, it is now understood that sumatriptan is a relatively poor substrate for MAO-A compared to its demethylated metabolites. nih.govresearchgate.netnih.gov

Subsequent Metabolic Fate of this compound

Once formed, this compound undergoes further biotransformation through several key pathways.

Oxidative Deamination by Monoamine Oxidase A (MAO-A)

This compound is a substrate for monoamine oxidase A (MAO-A). nih.govresearchgate.netnih.gov This enzyme catalyzes the oxidative deamination of the monodesmethyl metabolite, leading to the formation of an acetaldehyde (B116499) derivative. nih.govresearchgate.net This aldehyde is then further oxidized to an inactive indole (B1671886) acetic acid metabolite. drugbank.com Notably, this compound is a better substrate for MAO-A than the parent drug, sumatriptan. nih.govresearchgate.netnih.gov

Formation of N,N-Didesmethyl Sumatriptan and Other Derivatives

This compound can undergo a second demethylation step to form N,N-didesmethyl sumatriptan. nih.govresearchgate.netnih.gov This further demethylation is catalyzed by CYP1A2 and CYP2D6. nih.govresearchgate.netnih.gov Traces of the N,N-didesmethyl derivative have been detected in incubation samples with these specific CYP isoforms. nih.gov CYP2C19, while involved in the initial demethylation of sumatriptan, does not appear to play a role in the subsequent demethylation of this compound. nih.gov

Characterization of Enzymatic Systems for Further Biotransformation

The enzymatic systems responsible for the further biotransformation of this compound primarily involve MAO-A and specific CYP isoforms. As mentioned, MAO-A is key for the oxidative deamination pathway. nih.govresearchgate.netnih.gov For the sequential demethylation to N,N-didesmethyl sumatriptan, CYP1A2 and CYP2D6 are the identified enzymes. nih.govresearchgate.netnih.gov

Interactive Data Table: Enzymes in this compound Metabolism

| Metabolite | Precursor | Formation Enzyme(s) | Subsequent Metabolism | Subsequent Metabolite(s) |

| This compound | Sumatriptan | CYP1A2, CYP2C19, CYP2D6 nih.govresearchgate.netnih.gov | Oxidative deamination | Indole acetic acid derivative drugbank.com |

| N-demethylation | N,N-didesmethyl sumatriptan nih.govresearchgate.netnih.gov | |||

| N,N-didesmethyl sumatriptan | This compound | CYP1A2, CYP2D6 nih.govresearchgate.netnih.gov | Oxidative deamination | Indole acetic acid derivative |

In Vitro Metabolic Studies of this compound Formation and Degradation

In vitro studies have been instrumental in elucidating the metabolic fate of sumatriptan and its derivatives. These controlled laboratory experiments utilize various systems to simulate and analyze the biochemical processes that occur in the body.

Recombinant Enzyme Systems for Biotransformation Analysis

The formation of this compound from its parent compound, sumatriptan, is primarily mediated by specific cytochrome P450 (CYP) enzymes. Research utilizing recombinant human enzymes has pinpointed the key players in this N-demethylation reaction. Studies have demonstrated that CYP1A2, CYP2C19, and CYP2D6 are all capable of converting sumatriptan into this compound. nih.govnih.gov

Further metabolism of this compound also occurs. It can be further demethylated to N,N-didesmethyl sumatriptan, a reaction catalyzed by CYP1A2 and CYP2D6. nih.govnih.gov

Beyond the CYP enzyme family, monoamine oxidase A (MAO-A) plays a crucial role. While sumatriptan itself is a poor substrate for MAO-A, its N-demethylated metabolites, including this compound, are more readily metabolized by this enzyme. nih.govnih.gov MAO-A catalyzes the oxidative deamination of these metabolites, leading to the formation of corresponding aldehydes. nih.govnih.gov

Table 1: Recombinant Human Enzymes in the Biotransformation of Sumatriptan and this compound

| Enzyme | Role in Sumatriptan Metabolism | Role in this compound Metabolism |

| CYP1A2 | N-demethylation to this compound | Further N-demethylation to N,N-didesmethyl sumatriptan |

| CYP2C19 | N-demethylation to this compound | - |

| CYP2D6 | N-demethylation to this compound | Further N-demethylation to N,N-didesmethyl sumatriptan |

| MAO-A | Poor substrate | Oxidative deamination |

Cellular and Subcellular Fractions for Metabolic Profiling

To gain a more comprehensive understanding of metabolic processes in a cellular context, researchers employ cellular and subcellular fractions. Human liver microsomes and S9 fractions are commonly used for in vitro drug metabolism studies as they contain a rich complement of drug-metabolizing enzymes, including CYPs and MAOs.

Microbial Biotransformation of Sumatriptan to this compound and Other Metabolites

The biotransformation of pharmaceutical compounds is not limited to human enzymes. The vast and diverse microbial communities residing in the human gut can also play a significant role in drug metabolism.

Identification of Microbial Strains Involved in Biotransformation

Research has shown that various bacterial species can metabolize sumatriptan. Studies have investigated the biotransformation of sumatriptan by strains such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Salmonella enterica subsp. enterica. mdpi.comresearchgate.netnih.gov These microorganisms have been shown to transform sumatriptan into different chemical entities. mdpi.comresearchgate.netnih.gov

Characterization of Microbial Metabolic Pathways

While the aforementioned bacterial strains have been identified as capable of metabolizing sumatriptan, current research indicates that their metabolic pathways lead to the formation of metabolites other than this compound. For instance, studies have identified metabolites such as (3-methylphenyl)methanethiol (B1597445) produced by Bacillus subtilis and 1-{4-amino-3-[(1E)-3-(dimethylamino)prop-1-en-1-yl]phenyl}methanesulfinamide produced by all four tested strains. mdpi.comresearchgate.netnih.gov

The formation of these metabolites suggests that the microbial metabolic pathways involve demethylation and oxidative deamination of the parent sumatriptan molecule. mdpi.com However, to date, the direct biotransformation of sumatriptan to this compound by these specific microbial strains has not been reported in the scientific literature.

Table 2: Identified Microbial Metabolites of Sumatriptan

| Microbial Strain | Identified Metabolite(s) |

| Bacillus subtilis | (3-methylphenyl)methanethiol, 1-{4-amino-3-[(1E)-3-(dimethylamino)prop-1-en-1-yl]phenyl}methanesulfinamide |

| Salmonella enterica subsp. enterica | 1-{4-amino-3-[(1E)-3-(dimethylamino)prop-1-en-1-yl]phenyl}methanesulfinamide |

| Staphylococcus aureus | 1-{4-amino-3-[(1E)-3-(dimethylamino)prop-1-en-1-yl]phenyl}methanesulfinamide |

| Pseudomonas aeruginosa | 1-{4-amino-3-[(1E)-3-(dimethylamino)prop-1-en-1-yl]phenyl}methanesulfinamide |

Preclinical Pharmacological Characterization of Monodesmethyl Sumatriptan

Receptor Binding Affinity and Selectivity Studies

Serotonin (B10506) Receptor Subtype Binding Profiles (e.g., 5-HT1B/1D)

Monodesmethyl sumatriptan (B127528), a metabolite of the migraine therapeutic sumatriptan, has been identified as an inactive compound at the serotonin 5-HT1B and 5-HT1D receptors. The metabolic conversion of sumatriptan to its N-desmethyl form occurs through the action of cytochrome P450 enzymes, specifically CYP1A2, CYP2C19, and CYP2D6. This structural modification, the removal of a methyl group from the aminoethyl side chain, is critical for its interaction with serotonin receptors.

Unlike its parent compound, sumatriptan, which is a potent agonist at 5-HT1B/1D receptors, monodesmethyl sumatriptan lacks significant binding affinity for these receptor subtypes. The absence of the methyl group is believed to be the reason for this lack of vasoactive properties, as this functional group is considered crucial for effective receptor binding and subsequent activation.

Comparative Receptor Occupancy and Ligand Efficiency Assessments with Sumatriptan

Direct comparative studies detailing the receptor occupancy and ligand efficiency of this compound in comparison to sumatriptan are not extensively available in publicly accessible literature. This is likely because the initial characterization of this compound identified it as an inactive metabolite. Consequently, further in-depth pharmacological profiling, which would include receptor occupancy and ligand efficiency assessments, may not have been pursued. The primary focus in the metabolism of sumatriptan has been on the parent drug's activity and the pathways of its inactivation and elimination.

In Vitro Functional Activity Assays

Agonist/Antagonist Activity in Recombinant Receptor Systems

Consistent with the findings from receptor binding studies, in vitro functional assays have not demonstrated any significant agonist or antagonist activity of this compound at 5-HT1B/1D receptors. The compound is considered pharmacologically inactive, meaning it does not elicit a functional response upon binding to these receptors, nor does it inhibit the action of other agonists.

Modulation of Intracellular Signaling Pathways in Relevant Cell Lines

As this compound does not effectively bind to and activate 5-HT1B/1D receptors, it does not modulate the intracellular signaling pathways associated with the activation of these receptors. The therapeutic effects of sumatriptan are mediated through the G-protein coupled 5-HT1B/1D receptors, which, upon activation, lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Given its inactivity at these receptors, this compound does not influence these downstream signaling events.

Ex Vivo Tissue-Based Pharmacological Evaluations

Analysis of Functional Responses in Isolated Organ Preparations

The functional response of this compound has been characterized primarily through in vitro metabolism studies using recombinant human enzymes. These studies provide insight into its substrate suitability for metabolic enzymes, which can be considered a form of functional response at a biochemical level.

Research investigating the metabolism of sumatriptan and its derivatives has shown that this compound is a substrate for monoamine oxidase A (MAO-A). In a study utilizing recombinant human MAO-A, the degradation of this compound was observed and quantified over time. nih.gov

The findings indicate that this compound is metabolized by MAO-A, and at a more significant rate compared to its parent compound, sumatriptan. After a 60-minute incubation period with recombinant MAO-A, a substantial portion of this compound was degraded. nih.gov This metabolic activity suggests that any potential pharmacological effects of this compound in vivo would likely be influenced by its rapid enzymatic breakdown.

Table 1: In Vitro Metabolism of this compound by Recombinant Human MAO-A

| Compound | Concentration (µM) | Incubation Time (min) | Remaining Compound (%) |

|---|---|---|---|

| This compound | 1 | 15 | ~80 |

| This compound | 10 | 15 | ~80 |

| This compound | 1 | 60 | ~50 |

| This compound | 10 | 60 | ~50 |

Data derived from Möller et al., 2023. nih.gov

Beyond these metabolism studies, there is a notable lack of publicly available data on the direct functional responses of this compound in isolated organ preparations, such as assessments of vasoconstrictor activity in isolated arteries or effects on other smooth muscle tissues. The primary focus of preclinical research has been on the parent drug, sumatriptan, and its main, inactive indole (B1671886) acetic acid metabolite.

Dose-Response Characterization in Controlled Preclinical Models

The rapid metabolism of this compound by MAO-A, as demonstrated in vitro, may contribute to its lack of extensive in vivo characterization. nih.gov If the metabolite is quickly converted to other substances, it may not reach sufficient concentrations in vivo to elicit a measurable pharmacological response. However, without specific preclinical studies, the in vivo activity profile and potency of this compound remain undetermined.

Analytical Methodologies for Detection and Quantification of Monodesmethyl Sumatriptan

Advanced Chromatographic Techniques

The separation and quantification of Monodesmethyl sumatriptan (B127528) are predominantly achieved through sophisticated chromatographic methods. These techniques offer the high sensitivity and selectivity necessary for analyzing complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Optimization

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the principal analytical technique for the quantification of Monodesmethyl sumatriptan. While a fully validated method for the sole quantification of this compound in biological matrices is not extensively detailed in publicly available literature, a significant study on the in vitro metabolism of sumatriptan provides a foundational HPLC-MS method that has been successfully used for its analysis.

A study investigating the metabolism of sumatriptan utilized a high-pressure gradient HPLC/MS system to identify and quantify its metabolites, including N-desmethyl sumatriptan (this compound). The chromatographic separation was achieved on a C8 column, demonstrating the feasibility of resolving the metabolite from the parent drug and other related substances.

Table 1: HPLC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| HPLC System | High-Pressure Gradient System |

| Column | Luna 3 μm C8 (3.0 × 150 mm) with SecurityGuard |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0–3 min: 10% B (isocratic)3–15 min: Linear gradient to 90% B15–25 min: 90% B (isocratic)25–30 min: Linear gradient to 10% B30–35 min: 10% B (isocratic) |

| Injection Volume | 2 μl |

| Mass Spectrometry | Single Quadrupole Detector with ESI Interface |

| Ionization Mode | Positive Single Ion Mode (SIM) |

| Capillary Voltage | +4.5 kV |

| Heat Block Temp. | 200°C |

| Desolvation Temp. | 250°C |

| Nebulizing Gas Flow | 1.5 L/min |

| Drying Gas Flow | 15 L/min |

This table is based on the methodology described for the analysis of sumatriptan and its metabolites in an in vitro study.

While this method demonstrates the successful separation and detection of this compound, a comprehensive validation in a biological matrix, including parameters such as linearity, accuracy, precision, and recovery, would be required for its application in clinical or pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) coupled with various detectors has been a workhorse in pharmaceutical analysis. While specific validated HPLC methods dedicated solely to this compound are not readily found in the literature, the methods developed for its parent compound, sumatriptan, provide a strong basis for adaptation. The structural similarity between sumatriptan and its monodesmethyl metabolite suggests that existing HPLC methods for sumatriptan could be optimized for the simultaneous determination of both compounds.

For instance, a fully automated HPLC method with electrochemical detection has been developed for sumatriptan in human serum. This method demonstrated selectivity for sumatriptan with respect to its major circulating metabolite, indicating the potential for resolving and quantifying related compounds like this compound with appropriate modifications to the chromatographic conditions.

Capillary Electrophoresis and Other Separation Sciences Applications

Currently, there is a lack of specific information in the scientific literature regarding the application of capillary electrophoresis (CE) or other separation sciences for the direct analysis of this compound. While CE has been employed for the quantitative determination of the parent drug, sumatriptan, in pharmaceutical formulations, its application to the analysis of its metabolites has not been documented. Given the advantages of CE, such as high efficiency and low sample volume requirements, future research may explore its potential for the separation and quantification of sumatriptan and its metabolites, including this compound.

Sample Preparation Strategies for Biological Matrices

The effective extraction and clean-up of analytes from complex biological matrices like plasma and urine are critical for accurate and reliable quantification. Liquid-liquid extraction and solid-phase extraction are two commonly employed techniques for this purpose.

Liquid-Liquid Extraction (LLE) Techniques

Liquid-liquid extraction is a widely used technique for the isolation of drugs and their metabolites from biological fluids. For the analysis of sumatriptan, various LLE protocols have been developed and validated, which can be adapted for the extraction of this compound.

One validated LC-MS/MS method for sumatriptan in human plasma utilizes liquid-liquid extraction with tert-butyl methyl ether (t-BME). This method demonstrated acceptable extraction recovery for sumatriptan, suggesting its potential applicability for this compound due to their structural similarities. The general steps would involve the addition of an organic solvent to the biological sample, followed by mixing and separation of the organic layer containing the analyte of interest.

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction offers a more controlled and often cleaner extraction compared to LLE. Several SPE methods have been developed for the extraction of sumatriptan from biological matrices and could be optimized for this compound.

For example, a fully automated SPE method has been successfully used for the determination of sumatriptan in human serum. Another LC-MS/MS method for the simultaneous determination of multiple triptans, including sumatriptan, in human serum also employed SPE for sample preparation. These protocols typically involve conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the analyte of interest. The choice of the sorbent material and elution solvents would be critical for optimizing the recovery of this compound.

Microextraction and Miniaturized Sample Preparation Approaches

To enhance the sensitivity and efficiency of analytical methods, various microextraction and miniaturized sample preparation techniques have been developed. These approaches aim to reduce solvent consumption, minimize sample volume, and automate the sample preparation process. While specific studies detailing the application of these techniques to this compound are not extensively documented, the principles of these methods are broadly applicable to the extraction of drug metabolites from biological matrices.

Commonly employed techniques that hold potential for the analysis of this compound include:

Solid-Phase Microextraction (SPME): This technique utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. The fiber can be directly immersed in a liquid sample or exposed to the headspace above a sample. The adsorbed analytes are then thermally desorbed into a gas chromatograph or eluted with a solvent for liquid chromatography analysis.

Stir-Bar Sorptive Extraction (SBSE): SBSE is similar to SPME but employs a magnetic stir bar coated with a larger volume of polydimethylsiloxane (B3030410) (PDMS). This larger sorbent volume provides higher extraction efficiency and lower detection limits.

Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized version of solid-phase extraction where the sorbent is packed into a syringe. This technique allows for the rapid and efficient cleanup and concentration of small sample volumes.

Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into an aqueous sample. This creates a cloudy solution of fine droplets, maximizing the surface area for extraction. After centrifugation, the sedimented organic phase is collected for analysis.

These techniques offer significant advantages in terms of reduced environmental impact and improved analytical performance, making them promising tools for future studies on this compound.

Method Validation Parameters for Quantitative Analysis

The validation of analytical methods is essential to ensure the reliability and accuracy of the obtained results. While specific validation data for this compound is not widely published, the parameters are generally assessed based on established guidelines for bioanalytical method validation. The following subsections outline the key validation parameters.

Selectivity and Specificity Assessment

Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as endogenous substances, other metabolites, or co-administered drugs. In the context of this compound analysis, specificity is crucial to distinguish it from the parent drug, sumatriptan, and other potential metabolites like N,N-didesmethyl sumatriptan. This is typically achieved using chromatographic separation coupled with a highly selective detector, such as a mass spectrometer operating in multiple reaction monitoring (MRM) mode. The absence of interfering peaks at the retention time of this compound in blank matrix samples confirms the method's specificity.

Linearity, Range, Accuracy, and Precision Determination

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear. For the quantification of drug metabolites, a linear range covering the expected physiological concentrations is established.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Both are typically assessed at multiple concentration levels (low, medium, and high quality control samples) within the linear range. Accuracy is expressed as the percentage of the nominal concentration, and precision is expressed as the relative standard deviation (RSD).

The following table provides a hypothetical representation of typical validation parameters for a bioanalytical method, which would be applicable for this compound analysis.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable accuracy and precision. The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. For bioanalytical methods, the LOQ is a critical parameter as it determines the lower end of the analytical range.

Application of Analytical Methods in Preclinical Research and Metabolic Fate Studies

Analytical methods for this compound play a pivotal role in preclinical research and studies investigating the metabolic fate of sumatriptan. These studies are essential for understanding the drug's efficacy, safety profile, and potential for drug-drug interactions.

Recent research has shed new light on the metabolic pathways of sumatriptan. While it was previously understood that sumatriptan is primarily metabolized by monoamine oxidase A (MAO-A), a 2023 study demonstrated the involvement of cytochrome P450 (CYP) enzymes in its metabolism. nih.gov This study utilized high-performance liquid chromatography-mass spectrometry (HPLC-MS) to identify and quantify the metabolites formed.

The key findings from this research include:

The CYP1A2, CYP2C19, and CYP2D6 isoforms were found to convert sumatriptan into This compound . nih.gov

This compound was further demethylated to N,N-didesmethyl sumatriptan by CYP1A2 and CYP2D6. nih.gov

The study also confirmed that both sumatriptan and its desmethyl metabolites are substrates for MAO-A. nih.gov

These findings highlight the importance of sensitive and specific analytical methods to accurately characterize the metabolic profile of sumatriptan. The ability to quantify this compound allows researchers to:

Investigate potential inter-individual variability in sumatriptan metabolism due to genetic polymorphisms in CYP enzymes.

Assess the potential for drug-drug interactions with inhibitors or inducers of the involved CYP isoforms.

Preclinical studies in various animal models have also utilized analytical methods to characterize the disposition of sumatriptan and its metabolites, including this compound. nih.gov These studies provide valuable information on species-specific differences in metabolism, which is crucial for extrapolating preclinical data to humans.

The following table summarizes the key enzymes involved in the formation of this compound and the analytical techniques used for its analysis in metabolic studies.

| Enzyme Family | Specific Enzymes | Analytical Technique | Key Findings |

| Cytochrome P450 (CYP) | CYP1A2, CYP2C19, CYP2D6 | HPLC-MS | Responsible for the N-demethylation of sumatriptan to form this compound. nih.gov |

Structure Activity Relationships Sar and Molecular Modeling of Monodesmethyl Sumatriptan

Comparative Structural Analysis with Sumatriptan (B127528) and Related Triptan Analogs

The chemical structure of Monodesmethyl sumatriptan is closely related to that of sumatriptan, with the key difference being the demethylation of the N,N-dimethylaminoethyl side chain at the C3 position of the indole (B1671886) ring. nih.govnih.gov This seemingly minor alteration can have significant implications for the molecule's interaction with its biological targets and metabolizing enzymes.

Sumatriptan, like other triptans, is a serotonin (B10506) receptor agonist with high affinity for the 5-HT1B and 5-HT1D receptor subtypes. drugbank.comwikipedia.orgnih.gov The tryptamine (B22526) scaffold is a critical pharmacophore for this activity. Structure-activity relationship studies on triptans have highlighted the importance of the ethylamine (B1201723) side chain at the C3 position and the substituent at the C5 position of the indole ring for receptor binding and selectivity. researchgate.net

In this compound, the N,N-dimethylamino group of sumatriptan is replaced by an N-methylamino group. This change from a tertiary amine to a secondary amine can affect the molecule's basicity, polarity, and steric bulk. Generally, a positively charged amine is considered essential for the interaction with the target receptors. nih.gov The reduction in the number of methyl groups may influence the binding affinity and selectivity for 5-HT receptors compared to sumatriptan.

A comparison of the key structural features of this compound, Sumatriptan, and another related triptan, Rizatriptan, is presented in the table below.

| Feature | This compound | Sumatriptan | Rizatriptan |

| IUPAC Name | N-[3-(2-methylaminoethyl)-1H-indol-5-yl]methanesulfonamide | N-[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methanesulfonamide | N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine |

| Molecular Formula | C13H19N3O2S | C14H21N3O2S | C15H19N5 |

| Molecular Weight | 281.38 g/mol | 295.40 g/mol | 269.34 g/mol |

| Side Chain at C3 | N-methylaminoethyl | N,N-dimethylaminoethyl | N,N-dimethylaminoethyl |

| Substituent at C5 | Methanesulfonamide | Methanesulfonamide | 1,2,4-triazol-1-ylmethyl |

This table provides a comparative overview of the chemical structures of this compound, its parent drug Sumatriptan, and a related triptan analog, Rizatriptan.

Elucidation of Structural Determinants for Observed Pharmacological and Metabolic Activities

The structural features of this compound play a direct role in its pharmacological and metabolic fate. The primary structural determinant is the N-demethylation of the side chain.

Pharmacological Activity: The pharmacological activity of triptans is mediated by their agonism at 5-HT1B/1D receptors. drugbank.comnih.gov The N-methylaminoethyl side chain in this compound is expected to retain some affinity for these receptors, as the core tryptamine structure and the essential amine group are preserved. However, the change from a tertiary amine in sumatriptan to a secondary amine in its metabolite can alter the binding kinetics and potency. A study on triptan structural analogs revealed that the rate of uptake by the organic anion-transporting polypeptide 1A2 (OATP1A2), a transporter at the blood-brain barrier, follows the order of tertiary > secondary > primary amines, suggesting that this compound may have different transport characteristics compared to sumatriptan. nih.gov

Metabolic Activity: Sumatriptan is primarily metabolized by monoamine oxidase A (MAO-A) to an inactive indole acetic acid metabolite. drugbank.comnih.gov However, a secondary metabolic pathway involves N-demethylation by cytochrome P450 enzymes, specifically CYP1A2, CYP2C19, and CYP2D6, to form this compound. nih.govnih.gov Research has shown that this compound is also a substrate for MAO-A, and interestingly, it is a better substrate for MAO-A than sumatriptan itself. nih.gov This suggests that the N-demethylation facilitates further oxidative deamination by MAO-A. The presence of the N-methyl group is a key structural feature that allows for this sequential metabolism.

Computational Chemistry and Molecular Docking Studies

While specific computational studies on this compound are not extensively available in the public domain, the methodologies of computational chemistry and molecular docking provide valuable theoretical insights into its behavior at a molecular level.

Molecular docking simulations could be employed to predict the binding orientation and affinity of this compound within the active site of its target receptors, primarily the 5-HT1B and 5-HT1D receptors. These simulations would involve generating a 3D model of this compound and docking it into the crystal structure or a homology model of the receptor.

The analysis of these simulations would focus on identifying key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic interactions, between the ligand and the amino acid residues of the receptor. For instance, the protonated secondary amine of this compound would be expected to form a crucial ionic bond with a conserved aspartate residue in the binding pocket of the 5-HT receptors, a common interaction for biogenic amine ligands. The indole ring would likely engage in π-π stacking interactions with aromatic residues. Comparing the simulated binding mode of this compound with that of sumatriptan could reveal differences in binding affinity and selectivity, potentially explaining any variations in their pharmacological profiles.

Conformational analysis is a computational technique used to identify the stable three-dimensional arrangements (conformers) of a molecule. For this compound, this would involve exploring the rotational freedom around its single bonds, particularly in the ethylamine side chain. The resulting conformers would then be subjected to energy minimization calculations to determine their relative stabilities.

The lowest energy conformer is often assumed to be the bioactive conformation, the shape the molecule adopts when it binds to its receptor. Understanding the preferred conformation of this compound is essential for interpreting its structure-activity relationships and for designing more effective and selective ligands.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Metabolite Behavior

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for predicting the behavior of this compound have not been reported, the principles of QSAR could be applied to this molecule.

A QSAR study for triptan metabolites would involve compiling a dataset of structurally related compounds with their experimentally determined pharmacological activities (e.g., receptor binding affinities) or metabolic properties (e.g., rate of metabolism by MAO-A). Various molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), would be calculated for each compound.

Degradation and Stability of Monodesmethyl Sumatriptan

In Vitro Stability Profiling under Various Environmental Conditions

The stability of a chemical compound under different environmental stressors such as pH, temperature, and light is a critical aspect of its chemical characterization. While direct in-vitro stability data for monodesmethyl sumatriptan (B127528) is limited, the behavior of the parent drug, sumatriptan, under forced degradation provides a strong indication of the potential stability profile of its desmethyl metabolite. The structural similarities suggest that monodesmethyl sumatriptan would exhibit comparable stability characteristics.

Forced degradation studies on sumatriptan succinate (B1194679) have shown that the drug is susceptible to degradation under specific conditions. nih.govresearchgate.netresearchgate.net It has been found to be stable in acidic, neutral, and thermal conditions. nih.govresearchgate.net However, significant degradation is observed under basic, photolytic, and oxidative stress. nih.govresearchgate.net One study noted that while sumatriptan succinate was stable under various conditions at ambient temperature, it did degrade when heated to 90°C in acidic, basic, and oxidative environments. nih.gov

Another study investigating the photocatalytic degradation of sumatriptan succinate explored the effects of various parameters, including reaction temperature (10 to 80°C), pH (4-11), and reaction time, using nanocatalysts. du.ac.irdu.ac.ir This indicates that the stability of the sumatriptan molecule is influenced by a combination of environmental factors.

Given that this compound shares the core indole (B1671886) and sulfonamide structure with sumatriptan, it is highly probable that it would also show instability in basic, oxidative, and photolytic conditions. The primary difference, the absence of one methyl group on the terminal amine, is unlikely to fundamentally alter these degradation pathways, although it might influence the kinetics of degradation.

Table 1: Summary of Inferred Stability Profile of this compound Based on Sumatriptan Data

| Condition | Stability of Sumatriptan | Inferred Stability of this compound | Reference |

|---|---|---|---|

| Acidic | Stable at ambient temperature; degrades when heated to 90°C. | Likely stable at ambient temperature; may degrade upon heating. | nih.gov |

| Basic | Degrades. | Likely to degrade. | nih.govresearchgate.netnih.gov |

| Neutral | Stable. | Likely stable. | nih.govresearchgate.net |

| Oxidative | Degrades. | Likely to degrade. | nih.govresearchgate.netnih.gov |

| Thermal | Stable at ambient temperature; degrades at 105°C. | Likely stable at ambient temperature; may degrade at elevated temperatures. | nih.govomicsonline.orgresearchgate.net |

| Photolytic (UV light) | Degrades. | Likely to degrade. | nih.govresearchgate.net |

Identification and Characterization of Non-Enzymatic Degradation Products

The identification of degradation products is essential for understanding the chemical pathways through which a molecule breaks down. For sumatriptan, several non-enzymatic degradation products have been identified using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net These studies provide a framework for predicting the likely degradation products of this compound.

In forced degradation studies of sumatriptan, a number of degradation products (DPs) have been characterized. nih.govresearchgate.netresearchgate.net For example, under oxidative stress, an N-oxide impurity is commonly formed. daicelpharmastandards.com Given that this compound still possesses a tertiary amine (a dimethylamino group in sumatriptan is replaced by a methylamino group), it is also susceptible to oxidation at the nitrogen atom.

Degradation under acidic conditions for sumatriptan involves the protonation of the oxygen atom on the methyl sulfonamide group, followed by hydrolysis. jocpr.com A similar mechanism would be expected for this compound. In basic conditions, different degradation pathways are initiated.

Pathways and Kinetics of Chemical Degradation

The pathways of chemical degradation describe the sequence of chemical reactions that lead to the breakdown of a compound. The kinetics of these reactions determine the rate at which the degradation occurs.

For sumatriptan, degradation has been shown to follow pseudo-first-order kinetics under certain conditions. researchgate.net The degradation pathway of sumatriptan has been established and justified with mechanistic explanations in some studies. nih.govresearchgate.net For instance, under oxidative stress, one of the identified degradation products for sumatriptan is Impurity-D. researchgate.net

The degradation pathway in acidic conditions for sumatriptan is thought to involve hydrolysis of the sulfonamide linkage. jocpr.com It is plausible that this compound follows a similar hydrolytic pathway.

The rate of degradation is influenced by factors such as pH and temperature. For example, photocatalytic degradation studies on sumatriptan succinate showed that degradation efficiency was dependent on the initial concentration of the pollutant, with efficiency decreasing as the concentration increased. du.ac.ir

The kinetics of degradation for this compound are expected to be similar to those of sumatriptan, although the specific rate constants may differ due to the electronic and steric effects of having one less methyl group on the side chain.

Impurity Profiling and Analysis in Synthetic and Biological Contexts

Impurity profiling is the identification and quantification of all potential impurities in a drug substance or product. For this compound, this would include impurities from the synthesis of its parent drug, sumatriptan, as well as any degradation products formed.

Several analytical methods, primarily high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), have been developed to separate and quantify sumatriptan and its impurities. jocpr.comasianpubs.orgbohrium.com These methods are designed to be stability-indicating, meaning they can separate the intact drug from its degradation products. omicsonline.orgjocpr.com Chromatographic separation is often achieved on C18 or similar reversed-phase columns with detection at specific UV wavelengths, such as 225 nm or 260 nm. jocpr.comasianpubs.org

In the context of sumatriptan synthesis, several process-related impurities are known and monitored. daicelpharmastandards.com One such impurity, Sumatriptan Impurity-B, is N-desmethyl sumatriptan, which is the same as this compound. pharmaffiliates.com Therefore, analytical methods developed for impurity profiling of sumatriptan are directly applicable to the analysis of this compound.

In biological contexts, this compound is a metabolite of sumatriptan. nih.gov Its analysis in biological fluids like plasma is crucial for pharmacokinetic studies. LC-MS/MS is a common and sensitive technique for quantifying drugs and their metabolites in biological matrices. derpharmachemica.com

Table 2: Analytical Methods for the Analysis of Sumatriptan and its Impurities (including this compound)

| Analytical Technique | Column | Mobile Phase Components | Detection | Application | Reference |

|---|---|---|---|---|---|

| UPLC | Acquity CSH C18 (100 mm × 2.1 mm, 1.7 µm) | Milli-Q Water, Acetonitrile, Glacial Acetic Acid | 260 nm | Impurity estimation in tablets | asianpubs.org |

| HPLC | Waters Spherisorb ODS-1 (250mm X 4.6mm, 5µm) | 0.05 M Phosphate buffer (pH 3.0), Acetonitrile, Methanol | 225 nm | Impurity profiling in tablets | jocpr.com |

| LC-MS/MS | Unisphere C18 (250 × 4.6 mm, 5 µm) | Trifluoroacetic acid in water (pH 7.5), Acetonitrile | Mass Spectrometry | Identification of impurities in API | derpharmachemica.com |

| RP-HPLC | C8 ODS Inertsil (250*4.6mm, 5µm) | TEA, Acetonitrile, Methanol | PDA at 221 nm | Purity determination in bulk and dosage form | bohrium.com |

These analytical methods are essential for ensuring the quality and safety of sumatriptan-containing products by monitoring the levels of impurities, including this compound.

Future Directions and Emerging Research Avenues for Monodesmethyl Sumatriptan

Advancements in High-Throughput Screening for Metabolite Activity

High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid automated testing of large numbers of compounds against biological targets. bmglabtech.com Initially focused on parent drug candidates, HTS is increasingly being applied to study the biological activity of their metabolites. pharmasalmanac.com This shift is driven by the recognition that metabolites can possess their own therapeutic effects or contribute to off-target effects.

Future research on Monodesmethyl sumatriptan (B127528) will likely leverage advancements in HTS to screen it against a wide array of biological targets, beyond the well-established serotonin (B10506) receptors. Key advancements facilitating this include:

Miniaturization and Automation: Modern HTS platforms utilize miniaturized assay formats, such as 1536-well plates, and sophisticated robotic liquid handlers. annualreviews.orgpharmtech.com This allows for the testing of compounds like Monodesmethyl sumatriptan in smaller volumes, conserving the often-limited quantities of purified metabolite and reducing costs. pharmtech.com

Advanced Assay Technologies: The development of more sensitive and diverse assay technologies, such as fluorescence polarization assays and label-free detection methods, enables the measurement of a wider range of molecular interactions. pharmasalmanac.com These can be used to explore the binding affinities and functional activities of this compound at various receptors, enzymes, and ion channels. pharmtech.com

Complex Biological Models: HTS is moving beyond simple biochemical assays to incorporate more physiologically relevant models, such as 3D organoids and CRISPR-Cas9 gene-edited cell lines. bmglabtech.com Screening this compound in these models could provide more accurate insights into its potential effects in a complex biological system.

The primary goal of applying HTS to this compound is to move beyond its presumed inactivity and systematically identify any potential biological "leads" or interactions that warrant further investigation. bmglabtech.com

Integration of Omics Technologies for Comprehensive Metabolic Profiling

The "omics" revolution, encompassing genomics, transcriptomics, proteomics, and metabolomics, offers a powerful, systems-level approach to understanding drug metabolism. biobide.comfrontiersin.org Integrating these technologies provides a comprehensive view of the factors influencing the formation of this compound and its subsequent biological effects. nih.gov

A multi-omic approach to studying sumatriptan and its metabolites can reveal:

Metabolic Pathways: Untargeted metabolomics can identify and quantify a wide range of metabolites, including this compound, in biological samples following sumatriptan administration. news-medical.netresearchgate.net This provides a direct snapshot of the metabolic landscape.

Gene-Metabolite Correlations: By combining metabolomics with transcriptomics (the study of gene expression), researchers can correlate changes in the levels of this compound with changes in the expression of specific genes. dntb.gov.uanih.gov For instance, studies on sumatriptan have shown correlations between its levels and the expression of genes like GNAI1 and VIPR2, which are involved in cAMP signaling. researchgate.netnih.gov Similar analyses for this compound could uncover its downstream effects.

Influence of Genetic Variation: Genomics can identify genetic polymorphisms in metabolic enzymes (e.g., CYP enzymes, MAO-A) or transporters that may affect the rate of formation or clearance of this compound. researchgate.net

| Omics Technology | Application in this compound Research | Potential Insights |

| Metabolomics | Quantify levels of this compound and other metabolites in biological fluids. news-medical.netresearchgate.net | Elucidate the metabolic profile of sumatriptan and the relative abundance of its metabolites. news-medical.net |

| Transcriptomics | Correlate this compound levels with changes in gene expression. dntb.gov.uanih.gov | Identify signaling pathways and cellular processes affected by the metabolite. researchgate.netnih.gov |

| Proteomics | Analyze changes in protein expression and function in response to this compound. | Understand the molecular targets and mechanisms of action of the metabolite. |

| Genomics | Identify genetic variants in metabolic enzymes and transporters. researchgate.net | Explain inter-individual variability in the formation and clearance of this compound. |

Novel Computational Approaches for Predicting Metabolite Dynamics and Interactions

As the volume of experimental data grows, computational modeling becomes increasingly vital for predicting and interpreting the behavior of drug metabolites. cam.ac.uknih.gov In-silico methods offer a cost-effective and time-efficient way to prioritize experimental studies and gain insights into the properties of molecules like this compound. researchgate.net

Emerging computational approaches can be broadly categorized as:

Ligand-Based Methods: These approaches use the structure of known active and inactive molecules to build predictive models, such as quantitative structure-activity relationships (QSAR). nih.govacs.org For this compound, QSAR models could be developed to predict its binding affinity for various receptors based on its structural features compared to sumatriptan and other related compounds.

Structure-Based Methods: These methods rely on the 3D structure of the biological target (e.g., an enzyme or receptor). acs.org Molecular docking simulations, for example, can predict how this compound might bind to the active site of metabolic enzymes like CYP1A2, CYP2C19, and CYP2D6, which have been implicated in its formation. acs.orgnih.gov

Systems-Based Approaches: These more complex models integrate data from various sources to simulate the dynamics of drug metabolism within a whole system. Physiologically based pharmacokinetic (PBPK) models, for instance, can predict the absorption, distribution, metabolism, and excretion (ADME) of sumatriptan and the formation of this compound in different virtual patient populations.

While significant progress has been made, the accuracy of these computational predictions is still dependent on the quality and quantity of the experimental data used to build and validate the models. cam.ac.uknih.gov The future lies in an iterative cycle of computational prediction followed by experimental validation to refine our understanding of this compound's dynamics and interactions.

Development of Isotope-Labeled this compound for Research Purposes

Stable isotope labeling is a powerful technique used to trace the metabolic fate of drugs and their metabolites in biological systems. symeres.comamerigoscientific.com The incorporation of heavy isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule creates a version that is chemically identical but has a higher mass, making it distinguishable by mass spectrometry. symeres.comlucerna-chem.ch

While deuterium-labeled sumatriptan (e.g., Sumatriptan-d6) is commercially available and used in pharmacokinetic studies to differentiate the parent drug from its metabolites, the direct synthesis of isotope-labeled this compound represents a key future direction. pubcompare.aimedchemexpress.commedchemexpress.com

The availability of labeled this compound would enable several key research applications:

Precise Quantification: It could be used as an internal standard for the highly accurate and precise quantification of endogenously formed this compound in plasma, urine, and tissue samples. pubcompare.ai

Metabolic Pathway Elucidation: By administering labeled this compound, researchers could definitively trace its subsequent metabolic transformations, if any, and its excretion pathways. symeres.com

Transporter Studies: Labeled this compound could be used in cellular uptake assays to investigate its interaction with drug transporters, such as the organic cation transporters (OCTs) that are known to transport sumatriptan. researchgate.net

Pharmacokinetic Modeling: It would provide critical data for developing and validating more accurate pharmacokinetic models that describe the formation and elimination of this specific metabolite. symeres.commedchemexpress.com

Role of this compound in Comparative Drug Metabolism Studies Across Species

The metabolic pathways of drugs can vary significantly between different species, which is a critical consideration in preclinical drug development. researchgate.net Understanding these differences is essential for extrapolating animal data to humans. This compound can serve as an important subject in comparative drug metabolism studies.

Recent research has revisited the metabolism of sumatriptan, confirming the primary role of monoamine oxidase A (MAO-A) but also identifying the involvement of cytochrome P450 (CYP) enzymes, specifically CYP1A2, CYP2C19, and CYP2D6, in the formation of this compound. nih.gov

Future comparative studies should focus on:

In Vitro Cross-Species Comparisons: Incubating sumatriptan with liver microsomes or hepatocytes from different species (e.g., human, rat, dog, monkey) and quantifying the formation of this compound. This would reveal species-specific differences in the activity of the involved MAO-A and CYP enzymes.

Gut Microbiome Metabolism: Investigating the role of the gut microbiome in the metabolism of sumatriptan and the potential formation of this compound. Some research suggests that microbial enzymes can metabolize triptan drugs. researchgate.net

Pharmacogenetic Comparisons: Examining how known polymorphisms in metabolic enzymes in different species affect the production of this compound.

Q & A

Q. Table 1. Comparison of Analytical Methods for this compound

| Technique | Sensitivity (LOD) | Matrix | Key Validation Parameter | Reference |

|---|---|---|---|---|

| LC-MS/MS | 0.5 ng/mL | Human Plasma | Recovery: 92–105% | |

| HPLC-UV | 10 ng/mL | Urine | Linearity: R² > 0.995 |

Q. Table 2. Common Contradictions in Metabolite Activity Studies

| Parameter | Study A (Rodent Model) | Study B (Human Microsomes) | Proposed Resolution Strategy |

|---|---|---|---|

| 5-HT1B IC50 | 15 nM | 45 nM | Cross-species PBPK modeling |

| Vasoconstriction | Significant (p < 0.01) | Non-significant (p = 0.12) | Meta-analysis with larger N |

Key Recommendations

- Data Transparency : Share raw datasets in supplementary materials (e.g., via Zenodo) to enable reproducibility .

- Ethical Compliance : For human studies, document participant selection criteria and IRB approval per ICH-GCP guidelines .

- Interdisciplinary Collaboration : Partner with computational chemists for metabolite-receptor interaction studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.